molecular formula C12H19ClN2O2 B6219026 (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide hydrochloride CAS No. 2751603-14-0

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide hydrochloride

Cat. No.: B6219026
CAS No.: 2751603-14-0
M. Wt: 258.7
InChI Key:
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Description

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry and functional groups, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde, methylamine, and a suitable chiral auxiliary to ensure the desired stereochemistry.

    Formation of Intermediate: The initial step involves the condensation of 4-ethoxybenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The amine is subsequently reacted with a suitable carboxylic acid derivative to form the amide bond, resulting in the formation of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide.

    Hydrochloride Formation: Finally, the amide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, possibly as an active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol
  • **2-Phenethylamines

Uniqueness

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

CAS No.

2751603-14-0

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.7

Purity

95

Origin of Product

United States

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